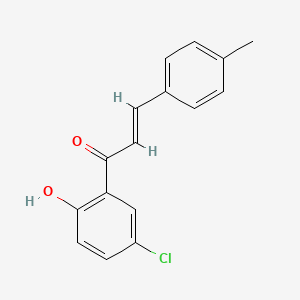
(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is used in the treatment of female infertility. It is also used off-label in the treatment of male infertility, hypogonadism, and gynecomastia. Clomiphene is a nonsteroidal compound that was first synthesized in the 1950s.
科学的研究の応用
Chiral Discrimination and Enantioseparation
Studies have delved into the chromatographic enantioseparation abilities of chalcone derivatives, highlighting their potential in separating enantiomers of certain compounds. This capability is crucial for the pharmaceutical industry, where the activity of drug substances can vary significantly between enantiomers. For instance, chromatographic enantioseparation using cellulose derivatives as chiral stationary phases has been demonstrated for certain bi-naphthol derivatives, showcasing the potential of chalcones and related compounds in resolving enantiomeric mixtures (Yashima, Yamamoto, & Okamoto, 1996).
Crystal Structure Analysis
Research on the crystal structures of chalcone derivatives provides insights into their molecular geometry, hydrogen bonding patterns, and potential for forming supramolecular assemblies. The crystal structures of chalcones have been analyzed to understand their intermolecular interactions and packing in the solid state, which are important for their application in materials science and pharmaceuticals (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).
Selective Sensing and Chemical Reactivity
Chalcone derivatives have been explored for their selective sensing abilities, particularly in detecting fluoride ions. Such compounds can undergo color changes upon interaction with specific analytes, making them useful for developing colorimetric sensors. For example, studies have reported on the synthesis of molecules that change color in the presence of fluoride ions, indicating the potential of chalcone compounds in environmental monitoring and diagnostic applications (Ma, Li, Zong, Men, & Xing, 2013).
Supramolecular Chemistry
The self-assembly of chalcone derivatives into supramolecular structures has been investigated, revealing their potential in creating novel materials with specific properties. These studies are important for the development of nanotechnology, drug delivery systems, and materials science, where the controlled assembly of molecules into higher-order structures can lead to materials with novel properties (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).
Electronic Properties and Chemical Reactivity
Computational studies on chalcone derivatives have provided insights into their molecular structure, electronic properties, and chemical reactivity. These studies use methods like density functional theory (DFT) to predict the behavior of these compounds under various conditions, aiding in the design of new materials and drugs. For instance, research on the electronic properties of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has explored its geometrical entities, electronic properties, and reactivity, offering a basis for further exploration of its potential applications in materials science and pharmaceuticals (Adole, Koli, Shinde, & Shinde, 2020).
Non-linear Optical Properties
The non-linear optical (NLO) properties of chalcone derivatives have been studied, highlighting their potential in photonics and optoelectronics. These properties are crucial for applications in optical switching, data storage, and telecommunications. Research into the NLO properties of chalcones, supported by density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, suggests these compounds as promising candidates for the development of new optical materials (Singh, Saxena, Prasad, & Kumar, 2012).
特性
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,19H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDZYSGZLCUOCA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2576543.png)
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2576545.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2576547.png)
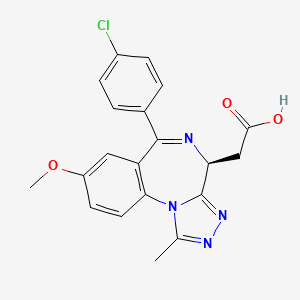
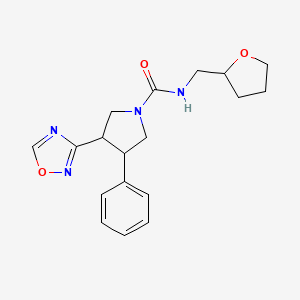
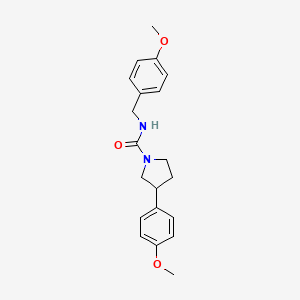
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)

![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)
![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)

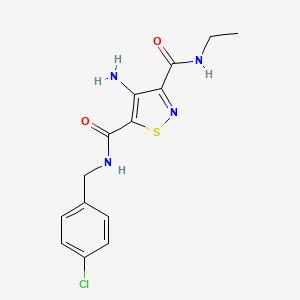
![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)